molecular formula C16H15ClN2OS B4553165 N-(3-acetylphenyl)-N'-(2-chlorobenzyl)thiourea

N-(3-acetylphenyl)-N'-(2-chlorobenzyl)thiourea

Cat. No.: B4553165
M. Wt: 318.8 g/mol
InChI Key: DIVPGCNMAQPSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-N'-(2-chlorobenzyl)thiourea is a useful research compound. Its molecular formula is C16H15ClN2OS and its molecular weight is 318.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.0593620 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Metal Sensing : Thiourea derivatives have shown promise as enzyme inhibitors, particularly against acetylcholinesterase and butyrylcholinesterase, which are of interest in the treatment of diseases like Alzheimer's. Moreover, these compounds have potential applications as sensing probes for toxic metals such as mercury, utilizing spectrofluorimetric techniques for detection (Rahman et al., 2021).

Structural Analysis and Characterization : Studies on thiourea derivatives often involve detailed structural analysis, including single-crystal X-ray diffraction to determine the arrangement and conformation of molecules. This structural information is vital for understanding the properties and potential applications of these compounds in various fields, including material science and drug design (Mansuroğlu et al., 2009).

Biological Activities : Thiourea derivatives have been explored for a range of biological activities, from antibacterial and antifungal properties to potential anti-cancer applications. Research into these compounds includes investigating their interactions with DNA, understanding their mechanism of action, and evaluating their efficacy against various pathogens and cancer cell lines (Tahir et al., 2015).

Coordination Chemistry and Metal Complexes : The coordination behavior of thiourea derivatives with metals is a significant area of study, highlighting their potential in creating metal complexes with varied applications, including medicinal chemistry. These complexes are investigated for their structural properties and biological activities, offering insights into their use as therapeutic agents (Lapasam & Kollipara, 2020).

Properties

IUPAC Name

1-(3-acetylphenyl)-3-[(2-chlorophenyl)methyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c1-11(20)12-6-4-7-14(9-12)19-16(21)18-10-13-5-2-3-8-15(13)17/h2-9H,10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVPGCNMAQPSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-N'-(2-chlorobenzyl)thiourea
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-N'-(2-chlorobenzyl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-acetylphenyl)-N'-(2-chlorobenzyl)thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-acetylphenyl)-N'-(2-chlorobenzyl)thiourea
Reactant of Route 5
N-(3-acetylphenyl)-N'-(2-chlorobenzyl)thiourea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(3-acetylphenyl)-N'-(2-chlorobenzyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.